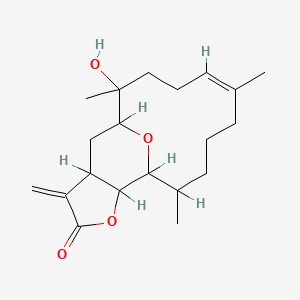
Eunicin
Description
Eunicin is a cembranolide diterpenoid primarily isolated from marine organisms of the genus Eunicea, such as Eunicea mammosa and Eunicea succinea. It features a 3,13-oxabridge T-lactone structure, confirmed through X-ray crystallography of its iodoacetate derivative (144) and 2D-NMR spectroscopy . First identified in Bahamian collections, this compound exhibits notable bioactivities, including antibacterial properties and cytotoxicity against cancer cell lines such as KB (human oral epidermoid carcinoma) and CHO-K1 (Chinese hamster ovary) cells, with IC₅₀ values in the low micromolar range . Pharmacologically, this compound acts as a noncompetitive inhibitor of nicotinic acetylcholine receptors (AChRs), binding to the ion channel with an IC₅₀ of ~1 µM, making it more potent than structurally related diterpenoids like eupalmerin acetate (EUAC) and 12,13-bisepieupalmerin (BEEP) . Its biosynthesis is linked to 12,13-bisepieupalmerin (152), a precursor converted to this compound under acidic conditions .
Propriétés
Numéro CAS |
55822-19-0 |
|---|---|
Formule moléculaire |
C20H30O4 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
(5Z)-2-hydroxy-2,6,10-trimethyl-15-methylidene-13,18-dioxatricyclo[9.6.1.012,16]octadec-5-en-14-one |
InChI |
InChI=1S/C20H30O4/c1-12-7-5-9-13(2)17-18-15(14(3)19(21)24-18)11-16(23-17)20(4,22)10-6-8-12/h8,13,15-18,22H,3,5-7,9-11H2,1-2,4H3/b12-8- |
Clé InChI |
RFCBIORAGZWLAM-WQLSENKSSA-N |
SMILES |
CC1CCCC(=CCCC(C2CC3C(C1O2)OC(=O)C3=C)(C)O)C |
SMILES isomérique |
CC1CCC/C(=C\CCC(C2CC3C(C1O2)OC(=O)C3=C)(C)O)/C |
SMILES canonique |
CC1CCCC(=CCCC(C2CC3C(C1O2)OC(=O)C3=C)(C)O)C |
Autres numéros CAS |
22551-45-7 55822-19-0 |
Synonymes |
eunicin |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Pharmacological Activity
- Potency : this compound’s lower IC₅₀ for AChR inhibition compared to EUAC and BEEP suggests stronger binding to the receptor’s ion channel, likely due to its lactone ring and oxabridge .
- Cytotoxicity : this compound and jthis compound show comparable activity, while cuthis compound and bisepieupalmerin are less potent .
Geographic and Temporal Variability
- Geographic Variation: E. mammosa from Jamaica initially produced jthis compound, but later collections contained this compound, indicating environmental or epigenetic influences . Similarly, E. succinea from Panama yields pthis compound (150), a structurally distinct cembranolide .
- Temporal Shifts : In Briareum asbestinum, diterpene profiles changed annually (e.g., briareins A/B to C/D), suggesting colony age or reproductive status impacts biosynthesis .
Research Implications
This compound’s structural uniqueness and potency make it a model for studying marine diterpenoid biosynthesis and AChR modulation. Its analogs provide insights into structure-activity relationships:
- Lactone Ring Critical: this compound’s lactone moiety enhances AChR binding compared to non-cyclized precursors like 152 .
- Environmental Plasticity : Geographic variation in diterpene profiles underscores the adaptability of Eunicea spp. to ecological stressors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


